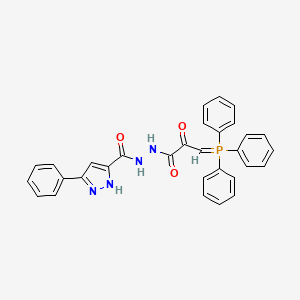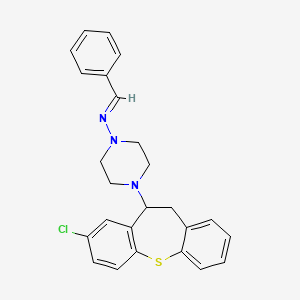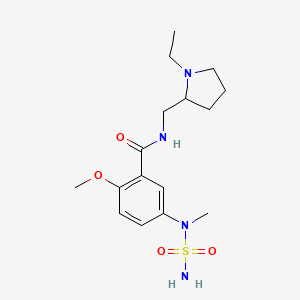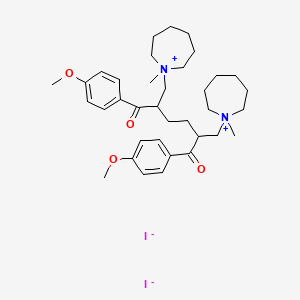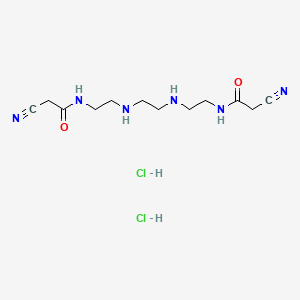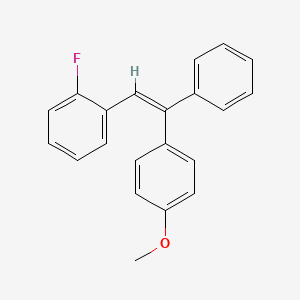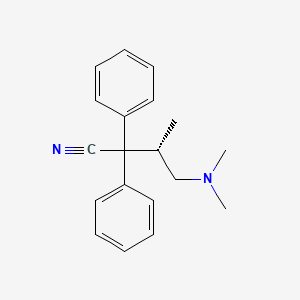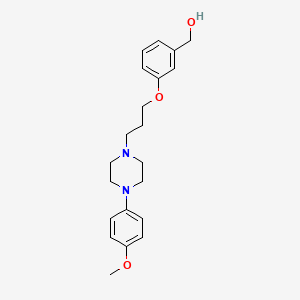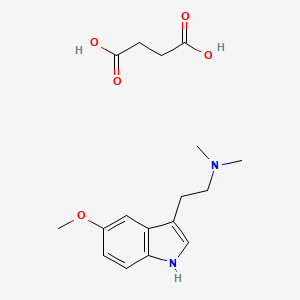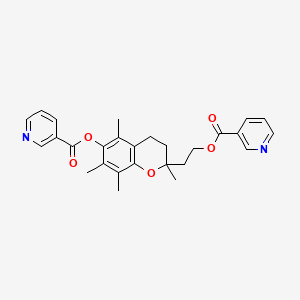
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is a compound that belongs to the class of benzopyran derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with nicotinoyloxyethyl and tetramethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate typically involves the esterification of nicotinic acid with a benzopyran derivative. One common method involves the reaction of nicotinic acid chloride with 3,4-dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The nicotinoyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound is believed to exert its effects by scavenging free radicals and modulating the activity of enzymes involved in the oxidative stress response . Additionally, it may interact with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and other transcription factors that regulate antioxidant gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trolox: A water-soluble vitamin E derivative with potent antioxidant properties.
DL-alpha-Tocopherol: A form of vitamin E commonly used in dietary supplements and skincare products.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-benzopyran-6-yl acetate: Another benzopyran derivative with similar antioxidant properties.
Uniqueness
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nicotinoyloxyethyl and tetramethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
104568-67-4 |
|---|---|
Molekularformel |
C27H28N2O5 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[2,5,7,8-tetramethyl-6-(pyridine-3-carbonyloxy)-3,4-dihydrochromen-2-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C27H28N2O5/c1-17-18(2)24-22(19(3)23(17)33-26(31)21-8-6-13-29-16-21)9-10-27(4,34-24)11-14-32-25(30)20-7-5-12-28-15-20/h5-8,12-13,15-16H,9-11,14H2,1-4H3 |
InChI-Schlüssel |
QPWRLXHOVLBKID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCOC(=O)C3=CN=CC=C3)C)OC(=O)C4=CN=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


